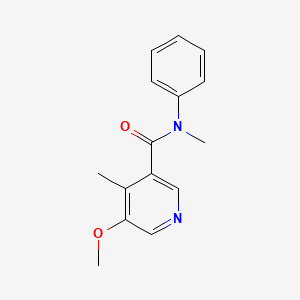

5-Methoxy-N,4-dimethyl-N-phenylnicotinamide

Overview

Description

5-Methoxy-N,4-dimethyl-N-phenylnicotinamide (5-MeO-DMPN) is a synthetic derivative of nicotinamide, a naturally occurring form of vitamin B3. It is a potent agonist of the nicotinic acetylcholine receptor, and has been studied for its potential therapeutic applications in a variety of neurological and psychiatric disorders. 5-MeO-DMPN has been shown to have a wide range of effects on the central nervous system, including anxiolytic, antidepressant, and anticonvulsant activities. It has also been studied for its potential to enhance cognitive performance, and is currently being investigated for its potential to treat Alzheimer’s disease and other forms of dementia.

Mechanism of Action

Target of Action

It’s worth noting that similar compounds, such as 5-meo-dmt, have been found to interact with the5-HT1A serotonin receptor . This receptor plays a crucial role in the regulation of mood, anxiety, sleep, and other functions .

Mode of Action

Agonists are substances that bind to specific receptors and trigger a response in the cell, which in this case, could lead to various physiological and psychological effects .

Biochemical Pathways

It’s known that the activation of 5-ht1a receptors can lead to a variety of downstream effects, including the modulation of various neurotransmitter systems .

Result of Action

The activation of 5-ht1a receptors by similar compounds has been associated with various physiological and psychological effects .

Advantages and Limitations for Lab Experiments

5-Methoxy-N,4-dimethyl-N-phenylnicotinamide has several advantages and limitations for use in lab experiments. One advantage is that it is a well-characterized compound with a well-established synthesis method. This makes it relatively easy to obtain and use in experiments. A limitation is that it is a potent agonist of the nAChR, and thus may have effects on other receptors in the body that are not related to the desired effect.

Future Directions

There are several potential future directions for the study of 5-Methoxy-N,4-dimethyl-N-phenylnicotinamide. These include further investigation of its potential therapeutic applications in neurological and psychiatric disorders, such as Alzheimer’s disease and other forms of dementia. It could also be studied for its potential to enhance cognitive performance in healthy individuals. Additionally, it could be studied for its potential to treat other conditions, such as chronic pain and addiction. Finally, further research could be done to determine the optimal dosage and duration of treatment with this compound.

Scientific Research Applications

5-Methoxy-N,4-dimethyl-N-phenylnicotinamide has been studied extensively in both preclinical and clinical research. In preclinical studies, it has been shown to have anxiolytic, antidepressant, and anticonvulsant effects in animal models. It has also been tested for its potential to enhance cognitive performance in both healthy and diseased animal models. In clinical studies, this compound has been tested for its potential to treat depression, anxiety, and cognitive impairments in humans.

properties

IUPAC Name |

5-methoxy-N,4-dimethyl-N-phenylpyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O2/c1-11-13(9-16-10-14(11)19-3)15(18)17(2)12-7-5-4-6-8-12/h4-10H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMQINRHRYARUDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC=C1C(=O)N(C)C2=CC=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40673833 | |

| Record name | 5-Methoxy-N,4-dimethyl-N-phenylpyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40673833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1105675-65-7 | |

| Record name | 5-Methoxy-N,4-dimethyl-N-phenylpyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40673833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-Amino-2-methylphenyl)-2-[2-(sec-butyl)-phenoxy]acetamide](/img/structure/B1389910.png)

![N,N-Dimethyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride](/img/structure/B1389918.png)

![{2-[2-(4-Methoxyphenyl)ethyl]phenyl}amine hydrochloride](/img/structure/B1389919.png)

![{2-[2-(4-Chlorophenyl)ethyl]phenyl}amine hydrochloride](/img/structure/B1389920.png)

![1-(3-Methyl-pyridin-2-ylmethyl)-[1,4]diazepane dihydrochloride](/img/structure/B1389922.png)